7-Hydroxy-loxapine-sulfate Sodium Salt is a significant metabolite of Loxapine, which is classified as a dibenzoxazepine antipsychotic agent. This compound is recognized for its pharmacological properties, particularly its role in modulating neurotransmitter pathways associated with psychiatric disorders. The sodium salt form enhances its solubility and bioavailability, making it suitable for various scientific applications.
The primary source of 7-Hydroxy-loxapine-sulfate Sodium Salt is the metabolic conversion of Loxapine, which is utilized in clinical settings for the treatment of schizophrenia and other psychotic disorders. The synthesis of this compound can also be achieved through specific chemical reactions involving hydroxylation processes.
The synthesis of 7-Hydroxy-loxapine-sulfate Sodium Salt typically involves the hydroxylation of Loxapine at the 7th position. This process requires precise control over reaction conditions, including temperature, pressure, and pH levels.
The molecular structure of 7-Hydroxy-loxapine-sulfate Sodium Salt features a dibenzoxazepine core with a hydroxyl group at the 7th position and a sulfate moiety attached to sodium. The structural representation aids in understanding its interactions with biological targets.
7-Hydroxy-loxapine-sulfate Sodium Salt can undergo various chemical reactions:
The mechanism of action for 7-Hydroxy-loxapine-sulfate Sodium Salt primarily involves its antagonistic effects on dopamine D2 receptors and serotonin 5-HT2 receptors. This interaction leads to:
Current research is ongoing to elucidate the precise molecular pathways involved in these effects.
7-Hydroxy-loxapine-sulfate Sodium Salt has diverse applications across several fields:
7-Hydroxy-loxapine-sulfate sodium salt (C₁₈H₁₇ClN₃NaO₅S) represents a structurally modified metabolite of the antipsychotic drug loxapine. The sodium salt configuration features a sulfate group (-SO₄) conjugated at the 7-position of the dibenzoxazepine scaffold, ionically paired with a sodium cation (Na⁺). This structural arrangement significantly enhances the compound's aqueous solubility compared to its parent molecule. The molecular weight of this compound is 445.9 g/mol, with systematic IUPAC nomenclature designated as sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl] sulfate .
Regioselectivity defines this compound's isomeric identity. Hydroxylation occurs specifically at the C7 position of loxapine's tricyclic framework, distinguishing it from positional isomers like 8-hydroxy-loxapine-sulfate (CAS: 61443-77-4). The structural confirmation derives from advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy that verifies the hydroxylation site and Fourier-transform infrared spectroscopy (FTIR) identifying characteristic sulfate ester vibrations at 1250–1220 cm⁻¹ (S=O stretching) and 1050–1000 cm⁻¹ (S-O-C linkage) [8]. The canonical SMILES representation (CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+]) precisely encodes the atomic connectivity and ionic character .
Table 1: Molecular Identifiers of 7-Hydroxy-loxapine-sulfate Sodium Salt
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇ClN₃NaO₅S |
Molecular Weight | 445.9 g/mol |
CAS Registry Number | Not specified in sources |
InChI Key | XTOOYPPLMAHBOT-UHFFFAOYSA-M |
Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+] |
Hydrogen Bond Acceptor Count | 7 |
The sulfate conjugation profoundly modifies the physicochemical behavior of 7-hydroxy-loxapine relative to its unsulfonated precursor. The sodium salt form confers high aqueous solubility, a critical property for metabolic excretion and analytical handling in research settings. This solubility enhancement stems from the ionic dissociation of the sodium-sulfate group in polar solvents, which facilitates urinary elimination in biological systems . In contrast to the lipophilic loxapine (logP ~3.5), the sulfate metabolite demonstrates markedly reduced hydrophobicity, limiting its passive membrane permeability but favoring rapid renal clearance [3].
Stability analyses reveal specific vulnerabilities:
Crystallographic data remains limited in published literature. However, infrared spectroscopy confirms the sulfate ester's covalent nature through signature vibrational modes. Nuclear Overhauser Effect Spectroscopy (NOESY) indicates spatial proximity between the sulfate group and the adjacent chlorine atom on the tricyclic scaffold, suggesting a degree of intramolecular steric constraint .
Table 2: Stability Profile Under Controlled Conditions
Condition | Degradation Rate | Primary Degradation Product |
---|---|---|
pH 2.0 (37°C) | 35% at 24 hours | 7-Hydroxyloxapine |
pH 7.4 (37°C) | <5% at 24 hours | None detected |
pH 10.0 (37°C) | 78% at 24 hours | Ring-opened derivatives |
UV Light (254 nm) | 90% at 6 hours | Unidentified polar compounds |
Dry State (25°C) | <2% per month | Not applicable |
The structural evolution from loxapine to its metabolites illustrates progressive polarity enhancement with pharmacological implications:
Positional isomerism significantly influences biological activity. The 8-hydroxy-loxapine-sulfate isomer (CAS: 61443-77-4) demonstrates distinct metabolic kinetics and receptor interaction profiles despite identical molecular weight (445.85 g/mol) and elemental composition [5] [7]. Quantum mechanical calculations suggest the 7-hydroxy regioisomer exhibits superior molecular planarity, potentially enhancing stacking interactions with carrier proteins during systemic transport .
Table 3: Structural and Pharmacokinetic Comparison of Loxapine Derivatives
Compound | Molecular Weight (g/mol) | logP | Receptor Binding (D₂ Relative %) | Primary Elimination Route |
---|---|---|---|---|
Loxapine | 327.81 | ~3.5 | 100% | Hepatic oxidation |
7-Hydroxyloxapine | 343.79 | ~2.1 | 60% | Glucuronidation/Sulfation |
7-Hydroxy-loxapine-sulfate | 445.9 | <-0.5 | <5% | Renal excretion |
8-Hydroxy-loxapine-sulfate | 445.85 | <-0.5 | <5% | Renal excretion |
Biosynthetic Pathway: The formation of 7-hydroxy-loxapine-sulfate sodium salt in mammals occurs via sequential phase I and phase II metabolism. Initial aromatic hydroxylation at the C7 position is catalyzed primarily by hepatic cytochrome P450 enzymes (CYP3A4 > CYP1A2), generating 7-hydroxyloxapine. This metabolite then undergoes cytosolic sulfotransferase-mediated conjugation (predominantly SULT1A1 and SULT1A3 isoforms), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. The sodium salt form crystallizes during renal excretion when the sulfate conjugate encounters sodium ions in renal tubules [8].
Synthetic Methodologies:
The sulfate conjugation mechanism involves nucleophilic attack by the phenolic oxygen of 7-hydroxyloxapine on the electrophilic sulfur atom of the sulfate donor. Recent innovations utilize tributylsulfoammonium betaine (TBSAB) as a phase-transfer catalyst, enhancing solubility in organic-aqueous biphasic systems and improving reaction efficiency to >80% conversion .
Table 4: Comparative Efficiency of Sulfation Techniques
Parameter | Chemoenzymatic Method | Chemical Method |
---|---|---|
Regioselectivity | High (exclusive 7-O site) | Moderate |
Reaction Time | 4–6 hours | 12–24 hours |
Byproduct Formation | Minimal | Significant (N-oxides) |
Isolated Yield | 58–72% | 35–50% |
Purification Complexity | Medium (HPLC required) | High (multiple steps) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: